1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol
Description
Properties
Molecular Formula |
C8H18N2S |
|---|---|
Molecular Weight |
174.31 g/mol |
IUPAC Name |
1-(1,4-dimethylpiperazin-2-yl)ethanethiol |
InChI |
InChI=1S/C8H18N2S/c1-7(11)8-6-9(2)4-5-10(8)3/h7-8,11H,4-6H2,1-3H3 |
InChI Key |
PTJSBWHAHVVESA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CN(CCN1C)C)S |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,4-Dimethylpiperazine Core
The 1,4-dimethylpiperazine moiety is a key intermediate for the target compound. Its preparation is well-documented and typically involves catalytic hydrogenation of reaction products derived from formaldehyde and piperazine.
Method Summary:
- Starting materials: Piperazine and formaldehyde (commonly as formalin, 37% aqueous solution).
- Reaction conditions: The molar ratio of formaldehyde to piperazine is critical, optimally between 1.4:1 and 1.7:1.
- Solvent system: Methanol is used as the major solvent, containing less than 35% water by weight.
- Catalyst: Pre-reduced nickel-on-kieselguhr catalyst.
- Hydrogenation: Conducted in liquid phase at 60–130°C, typically around 86–90°C, under hydrogen pressure (~50 psig).
- Duration: Approximately 6 hours until hydrogen uptake ceases.
- Outcome: The reaction yields a crude mixture containing 1-methylpiperazine and 1,4-dimethylpiperazine as co-products, with minimal piperazine impurity.
| Parameter | Value |
|---|---|
| Piperazine amount | 10.0 moles (860 g) |
| Formaldehyde amount | 13.7 moles (1115 g, 37% solution) |
| Solvent | Methanol (1.5 gallons) |
| Water content in solvent | 14 wt.% |
| Catalyst | 35 g nickel-on-kieselguhr |
| Temperature | 86–90°C |
| Pressure | 50 psig hydrogen |
| Reaction time | 6 hours |
| Product composition | 58.0% 1-methylpiperazine, 41.7% 1,4-dimethylpiperazine, 0.3% N,N-dimethylaminoethanol, no free piperazine |
This method allows efficient separation of 1,4-dimethylpiperazine by distillation due to the absence of unreacted piperazine.
Introduction of the Ethanethiol Group at Piperazine 2-Position
The functionalization of the 1,4-dimethylpiperazine at the 2-position with an ethanethiol group (forming 1-(1,4-dimethylpiperazin-2-yl)ethane-1-thiol) typically requires nucleophilic substitution or addition strategies.
Summary Table of Key Preparation Steps
Research Gaps and Recommendations
- No direct, detailed published synthesis exclusively for 1-(1,4-dimethylpiperazin-2-yl)ethane-1-thiol was found in accessible English literature.
- The preparation of the piperazine core is well-established with robust patent and literature support.
- Thiol functionalization methods on piperazine derivatives are generally known but require optimization for regioselectivity and yield.
- Further experimental work is recommended to optimize halogenation and thiol substitution steps, including catalyst screening, solvent effects, and reaction kinetics.
Chemical Reactions Analysis
Thiol Reactivity
The thiol (-SH) group in such compounds is highly reactive, enabling participation in:
-
Oxidation reactions : Formation of disulfides (R-S-S-R) under mild oxidative conditions (e.g., O<sub>2</sub>, I<sub>2</sub>) .
-
Nucleophilic substitutions : Thiols act as nucleophiles in reactions with alkyl halides, Michael acceptors, or epoxides .
-
Metal coordination : Thiols bind to transition metals (e.g., Cu, Fe), influencing catalytic or biological activity .
Piperazine Backbone Reactivity
The 1,4-dimethylpiperazine moiety contributes to:
-
Basicity : Tertiary amines in piperazine facilitate protonation or coordination with Lewis acids .
-
Functionalization : Alkylation or acylation at nitrogen sites, though steric hindrance from methyl groups may limit reactivity .
Thiol-Ene Reactions
Thiols undergo radical-mediated additions to alkenes. For example:
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient aryl halides react with thiols under basic conditions:
Oxidation to Sulfonates
Controlled oxidation with H<sub>2</sub>O<sub>2</sub> or peracids converts thiols to sulfonic acids or sulfonamides .
Catalytic and Biological Implications
-
Anticancer activity : Piperazine-thiol hybrids (e.g., 1,2,6-thiadiazinones) inhibit kinases or glutaminase .
-
Antioxidant properties : Thiols scavenge reactive oxygen species (ROS), while piperazine enhances solubility and bioavailability .
Synthetic Challenges and Opportunities
Scientific Research Applications
1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The piperazine ring can interact with receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Below is an analysis of key analogs and their properties:
Structural and Functional Group Comparisons
*Similarity scores are derived from structural alignment algorithms in .
Key Observations:
Thiol vs. Hydroxyl Groups : Unlike hydroxyethyl analogs (e.g., 1-(2-Hydroxyethyl)-4-methylpiperazine), the thiol group in the target compound may confer higher nucleophilicity and metal-binding capacity, which could enhance antioxidant or enzyme-inhibitory activity .
Synthetic Complexity: Piperazine-thiol derivatives often require multi-step syntheses involving mercaptoethanol or thiol-ene reactions, as seen in the preparation of 2-(1-Piperonylpiperazin-1-yl)-3-(2-hydroxyethylthio)-1,4-NQ . By contrast, hydroxyethyl analogs are typically synthesized via nucleophilic substitution .
Pharmacological and Physicochemical Data
While explicit data for 1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol is absent, inferences can be drawn:
- LogP: The thiol group may lower the logP compared to ethanone or hydroxyethyl analogs, increasing hydrophilicity.
- Stability : Thiols are prone to oxidation, necessitating stabilization strategies (e.g., prodrug formulations) absent in hydroxylated analogs.
Biological Activity
1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, synthesis, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thiol group (-SH) attached to an ethane backbone, with a dimethylpiperazine moiety. This structure contributes to its reactivity and biological interactions.
Antioxidant Activity
Thiol compounds are known for their antioxidant properties due to the presence of the thiol group, which can donate electrons to neutralize free radicals. Studies have shown that similar thiol compounds exhibit significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases .
Cytotoxicity
Research indicates that 1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested against HCT-116 colon cancer cells, showing moderate cytotoxicity (IC50 values ranging from 11 to 32 μM) when evaluated alongside their thiol adducts .
Table 1: Cytotoxicity of Similar Thiol Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 25 |
| Compound B | A549 | 15 |
| 1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol | TBD | TBD |
The biological activity of thiols often involves the modification of proteins through a process called covalent modification. For example, certain thiols can react with electrophilic centers on proteins, leading to changes in their function. This mechanism has been observed in the case of triptolide, where thiol adducts were shown to inhibit specific transcription factors .
Study 1: Anticancer Properties
A recent study evaluated the anticancer potential of various thiol derivatives, including those similar to 1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol. The findings indicated that these compounds could induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins .
Table 2: Summary of Anticancer Studies
| Study Reference | Compound Tested | Cell Line | Result |
|---|---|---|---|
| Thiol Derivative A | U87 | IC50 = 0.03 μM | |
| Thiol Derivative B | HeLa | IC50 = 15.73 μM |
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol with various biological targets. These studies suggest that the compound may interact favorably with enzymes involved in cancer metabolism, indicating potential therapeutic applications .
Q & A
Basic Research: What are the methodological considerations for synthesizing 1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol with high purity, and how can yield optimization be systematically evaluated?
Answer:
- Synthetic Route Design : Prioritize routes that minimize side reactions (e.g., oxidation of thiol groups). Use kinetic studies to identify optimal reaction temperatures and catalysts.
- Purification Strategies : Employ membrane separation technologies (e.g., nanofiltration) to isolate the target compound from byproducts .
- Yield Optimization : Apply factorial design experiments to test variables like solvent polarity, stoichiometric ratios, and reaction time. Use ANOVA to identify statistically significant factors .
- Purity Validation : Combine HPLC with mass spectrometry to confirm structural integrity and quantify impurities .
Advanced Research: How can computational chemistry resolve contradictions between theoretical predictions and experimental spectroscopic data for this compound’s conformational stability?
Answer:
- Theoretical Framework : Perform density functional theory (DFT) calculations to model ground-state geometries and compare them with X-ray crystallography or NMR data .
- Data Reconciliation : If discrepancies arise (e.g., in predicted vs. observed H NMR shifts), re-evaluate solvent effects or intermolecular interactions in the computational model .
- Methodological Integration : Cross-validate results using ab initio molecular dynamics simulations to account for dynamic solvation effects .
Basic Research: What analytical techniques are most robust for characterizing the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Kinetic Profiling : Use stopped-flow spectrophotometry to monitor reaction rates under varying pH and temperature conditions.
- Mechanistic Probes : Introduce isotopic labeling (e.g., S) in the thiol group to track bond cleavage/formation via mass spectrometry .
- Byproduct Analysis : Pair GC-MS with IR spectroscopy to identify intermediates and validate proposed reaction pathways .
Advanced Research: How can researchers address conflicting data in the compound’s thermodynamic properties (e.g., enthalpy of vaporization) reported across studies?
Answer:
- Data Harmonization : Replicate experiments under standardized conditions (e.g., controlled humidity, calibration against NIST reference materials) .
- Error Source Analysis : Use Monte Carlo simulations to quantify uncertainties in measurement techniques (e.g., calorimetry vs. gas saturation) .
- Collaborative Validation : Publish raw datasets for peer review, enabling meta-analyses to identify systematic biases .
Basic Research: What experimental designs are optimal for studying the compound’s stability under oxidative stress in biological systems?
Answer:
- Stress Testing : Expose the compound to HO or superoxide radicals and monitor degradation via LC-MS. Use a pre-test/post-test control group design to isolate oxidation effects .
- Degradation Pathways : Apply QSAR models to predict reactive sites and validate with tandem mass spectrometry .
- Statistical Rigor : Use response surface methodology (RSM) to optimize experimental parameters (e.g., oxidant concentration, incubation time) .
Advanced Research: How can researchers integrate spectroscopic and crystallographic data to resolve ambiguities in the compound’s solid-state configuration?
Answer:
- Multimodal Analysis : Combine single-crystal XRD with solid-state NMR to correlate lattice parameters with electronic environments .
- Contradiction Resolution : If XRD suggests planar conformations while NMR indicates puckered rings, employ variable-temperature studies to assess dynamic equilibria .
- Theoretical Alignment : Refine DFT models using experimental lattice energies to improve predictive accuracy for polymorphic forms .
Methodological Guidance: What frameworks guide the selection of separation techniques for isolating this compound from complex reaction mixtures?
Answer:
- Separation Criteria : Prioritize techniques based on polarity (e.g., reverse-phase chromatography for hydrophobic variants) or charge (e.g., ion-exchange resins for protonated piperazine groups) .
- Process Simulation : Use Aspen Plus® to model solvent recovery and energy efficiency in large-scale separations .
- Pilot-Scale Validation : Conduct scaled-down experiments to test membrane fouling resistance and scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
